molecular formula C16H18N2O3S B6067419 2-phenyl-N-(4-sulfamoylphenyl)butanamide

2-phenyl-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B6067419
M. Wt: 318.4 g/mol
InChI Key: GKUVOXMHUNUKFX-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-sulfamoylphenyl)butanamide is a chemical compound with the molecular formula C16H18N2O3S. It is characterized by the presence of a phenyl group, a sulfamoylphenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-sulfamoylphenyl)butanamide typically involves the reaction of 2-phenylbutanamide with 4-aminosulfonylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The sulfamoyl group is particularly important for its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)butanamide
  • 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
  • 3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Uniqueness

2-phenyl-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of both a phenyl group and a sulfamoylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-15(12-6-4-3-5-7-12)16(19)18-13-8-10-14(11-9-13)22(17,20)21/h3-11,15H,2H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUVOXMHUNUKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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